P2X7 Receptor Antagonism: Quantified Activity of 3-(2-Propylphenoxy)azetidine vs. In-Class Reference
3-(2-Propylphenoxy)azetidine demonstrates measurable antagonist activity at the human P2X7 receptor with an IC50 of 10,000 nM (10 µM) in a cellular functional assay [1]. While this represents micromolar potency, it establishes a baseline for the ortho-propyl substitution pattern. In contrast, a structurally related azetidine derivative bearing a more elaborate aryl substitution (exact structure available via ChEMBL ID CHEMBL3415815) exhibits nanomolar potency against MAO-A (IC50 = 18 nM) [2], illustrating that the 2-propylphenoxy azetidine scaffold engages a distinct target profile compared to optimized CNS-active azetidines. The P2X7 activity data provides a specific, quantifiable anchor point for researchers evaluating this compound for ion channel or purinergic signaling studies, where micromolar potency may be suitable for probe development or chemical biology applications.
| Evidence Dimension | Antagonist activity at human P2X7 receptor |
|---|---|
| Target Compound Data | IC50 = 10,000 nM (10 µM) |
| Comparator Or Baseline | Azetidine derivative CHEMBL3415815 (MAO-A IC50 = 18 nM; MAO-B IC50 = 1,000 nM) |
| Quantified Difference | Target specificity differs (P2X7 vs. MAO); potency differs by ~550-fold relative to the comparator's primary target |
| Conditions | Human THP1 cells; inhibition of BzATP-induced YO-PRO-1 iodide uptake |
Why This Matters
This quantifies the compound's activity at a specific purinergic target (P2X7), enabling informed selection for studies where micromolar P2X7 modulation is sufficient, and distinguishes its target engagement from other potent azetidines acting on distinct enzyme classes.
- [1] BindingDB Entry BDBM50249033 (CHEMBL4078657). Antagonist activity at P2X7 receptor. Retrieved from BindingDB. View Source
- [2] BindingDB Entry BDBM50075945 (CHEMBL3415815). Inhibition of human recombinant MAO-A. Retrieved from BindingDB. View Source
